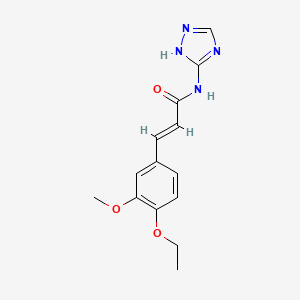

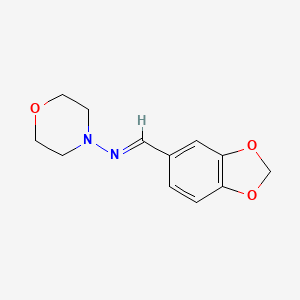

1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to the tetrahydroquinoline family, which is known for its diverse chemical properties and applications in pharmaceuticals and organic chemistry. The benzofuran moiety attached to the tetrahydroquinoline core adds to its complexity and potential biological activity. Research in this domain focuses on synthesizing novel compounds, exploring their chemical reactivity, and understanding their molecular structure for various applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds often involves multi-step chemical reactions, starting from basic aromatic precursors or through domino reactions involving aromatic amines and cyclic enol ethers catalyzed by catalysts like indium chloride in water for efficient synthesis of tetrahydroquinoline derivatives with high cis selectivity (Jianheng Zhang & Chao‐Jun Li, 2002). Another approach includes the Pictet-Spengler reaction, which has been utilized for the regio- and enantioselective synthesis of tetrahydroisoquinolines, demonstrating the versatility of this method in producing biologically relevant compounds (Andrea Ruiz-Olalla et al., 2015).

Wissenschaftliche Forschungsanwendungen

Novel Tetrahydroquinoline Compounds and Stereochemistry

A study focused on a novel tetrahydroquinoline acid and a new racemic benzofuranone isolated from Capparis spinosa L. The research utilized quantum methods to determine the absolute configuration, highlighting the compound's complexity and its stereochemistry challenges. This study underscores the significance of these compounds in the field of natural product chemistry and their potential applications in medicinal chemistry (Shen Zhang et al., 2014).

Anticancer Applications

Another study elaborated on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The derivatives demonstrated potent cytotoxicity against various breast cancer cell lines, showcasing the therapeutic potential of 1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline analogs in cancer treatment (K. Redda et al., 2010).

Chemoselective Reactions and Derivative Synthesis

Research on the chemoselective reaction of benzofuran-2,3-dione derivatives, dialkyl acetylenedicarboxylates, and isoquinoline yielded spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This study provides a novel method for the synthesis of complex molecules, potentially useful in various synthetic and pharmaceutical applications (A. Esmaeili & M. Nazer, 2009).

Synthesis and Cytotoxic Evaluation

A series of novel hexahydroquinoline derivatives containing the benzofuran moiety were synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines. This study highlights the potential use of such derivatives in developing new anticancer drugs (Eman M. Mohi El-Deen et al., 2016).

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18(17-12-14-7-2-4-10-16(14)21-17)19-11-5-8-13-6-1-3-9-15(13)19/h1-4,6-7,9-10,12H,5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHHGQMZSTEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)